1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane
Overview
Description
1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane is a useful research compound. Its molecular formula is C13H18BrFN2 and its molecular weight is 301.2 g/mol. The purity is usually 95%.
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Biological Activity
1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane is a diazepane derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various interactions with biological systems, particularly in the context of neuropharmacology and psychostimulant research.
Chemical Structure and Properties
The chemical formula for this compound is C13H14BrF2N. Its structure includes a diazepane ring substituted with a bromo and fluoro phenyl group, which may influence its binding affinity and biological activity.
Biological Activity Overview
Research into the biological activity of this compound primarily focuses on its effects on neurotransmitter systems, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). The following sections detail specific findings related to its pharmacological properties.
1. Dopamine Transporter Inhibition
Studies have shown that compounds similar to this compound exhibit significant inhibition of the dopamine transporter. For instance, a related compound demonstrated a Ki value of 23 nM at DAT, indicating strong binding affinity . This suggests that the compound may have potential applications in treating disorders associated with dopaminergic dysregulation, such as ADHD or substance use disorders.
2. Serotonin Transporter Interaction
The interaction with the serotonin transporter is also critical for understanding the compound's psychopharmacological profile. Compounds that inhibit SERT can modulate mood and anxiety levels. Further research is needed to quantify the specific binding affinities of this compound at SERT.
Case Studies
Several case studies have explored the effects of diazepane derivatives on animal models:
- Preclinical Models of Psychostimulant Abuse : A study indicated that compounds structurally related to this compound reduced the reinforcing effects of cocaine in rats without producing psychostimulant behaviors themselves. This highlights their potential as therapeutic agents for stimulant addiction .
- Behavioral Studies : In behavioral assays, modifications to the diazepane structure were shown to affect locomotor activity in rodents. While some derivatives increased locomotor activity relative to controls, their effects were significantly lower than those produced by cocaine, suggesting a potential for lower abuse liability .
Data Table: Comparative Binding Affinities
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-16-5-2-6-17(8-7-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPCQRUCMHDNTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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